Introduction: The 1-Methyl-1H-Indazole Core as a Privileged Scaffold
Introduction: The 1-Methyl-1H-Indazole Core as a Privileged Scaffold
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-Indazole Esters
The 1H-indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its rigid structure and versatile substitution points have made it a "privileged scaffold" for designing ligands targeting a wide array of biological entities, from protein kinases to G protein-coupled receptors (GPCRs).[1][3][4] This guide focuses specifically on the 1-methyl-1H-indazole-3-carboxylate ester class of molecules. While derivatives of the broader indazole family have been explored as anticancer and anti-inflammatory agents, the N1-alkylated indazole-3-carboxamides and esters have become particularly prominent as potent agonists of the cannabinoid receptors, CB1 and CB2.[5][6][7]
Many of these compounds have been identified as synthetic cannabinoid receptor agonists (SCRAs), designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[8][9] However, these synthetic analogs often exhibit significantly higher potency and efficacy, leading to different physiological and toxicological profiles.[9][10] Understanding the nuanced structure-activity relationships (SAR) of the 1-methyl-1H-indazole ester scaffold is therefore critical for researchers in drug development, forensic science, and toxicology. It allows for the rational design of novel therapeutic agents with improved selectivity and safety profiles, as well as the prediction of the biological activity of newly emerging psychoactive substances.
This guide, intended for researchers and drug development professionals, provides a detailed exploration of the SAR of this chemical class, grounded in field-proven insights and authoritative references. We will dissect the molecular architecture of these compounds, examining how modifications to each subunit—the N1-substituent, the C3-ester linker, and the indazole core itself—modulate their interaction with cannabinoid receptors.
The Cannabinoid Receptor Agonist Pharmacophore
The activity of indazole-based synthetic cannabinoids can be rationalized through a well-established four-component pharmacophore model. This model provides a framework for understanding how different structural motifs contribute to receptor binding and activation.[5]
Caption: General pharmacophore for indazole-based cannabinoid agonists.
-
N1-Side Chain (Hydrophobic Tail): Attached to the nitrogen at position 1 of the indazole ring. For the topic of this guide, this is a methyl group. This chain interacts with a hydrophobic pocket within the CB1 receptor.
-
Heterocyclic Core: The 1H-indazole ring system serves as the central scaffold. Studies have shown the indazole core to be superior to an indole core in many cases, conferring higher potency.[5]
-
Linker Group: Connects the core to a bulky substituent. This guide focuses on an ester linker at the C3 position. This group often participates in hydrogen bonding with the receptor.
-
Bulky Lipophilic Group: The group attached to the linker, which is derived from the alcohol portion of the ester. This part of the molecule is crucial for defining potency and efficacy.
Core Structure-Activity Relationships of 1-Methyl-1H-Indazole Esters
The following sections dissect the SAR of this scaffold, focusing on how modifications at key positions influence cannabinoid receptor affinity and activity.
The Indazole Core and N1-Substitution
The 1H-indazole core is a critical element for high-affinity binding. When compared to analogous indole-based compounds, indazole derivatives frequently exhibit greater potency at both CB1 and CB2 receptors.[5] For instance, the indazole-based SCRA AMB is significantly more potent than its indole counterpart, MMB-018.[5]
N1-Position: While this guide is centered on 1-methyl derivatives, it is crucial to understand the context of this substitution. The N1 position requires a small, hydrophobic alkyl chain. A pentyl or 5-fluoropentyl chain is common in many potent synthetic cannabinoids.[5] The methyl group in our core topic represents one of the smallest possible hydrophobic tails. Alkylation must occur at the N1 position for optimal activity. The corresponding 2-alkyl-2H-indazole regioisomers, which can form as manufacturing byproducts, demonstrate significantly lower potency at cannabinoid receptors.[11]
The C3-Ester Linker and Attached Group
The group at the C3 position is arguably the most critical determinant of a compound's pharmacological profile. While this guide focuses on esters, it is important to note that many of the most potent SCRAs feature a carboxamide linker attached to an amino acid derivative, such as valine or tert-leucine.[12][13]
For 1-methyl-1H-indazole esters, the identity of the alcohol-derived portion of the ester is paramount. Preliminary SAR investigations suggest that derivatives incorporating bulky, lipophilic amino acid esters (like methyl L-tert-leucinate) exhibit greater in vitro potency at CB1 receptors than smaller analogues (like methyl L-valinate).[13] This is exemplified by the high potency of compounds like MDMB-FUBINACA, which features a methyl-tert-leucinate moiety attached to a 1-(4-fluorobenzyl)indazole core.[10] While not a 1-methyl-indazole, the principle governing the C3-substituent remains highly relevant.
Substitution on the Indazole Benzene Ring
Modifying the benzene portion of the indazole core offers another avenue for tuning pharmacological activity. Halogenation, in particular, has been explored as a strategy to modulate potency.
A systematic study on halogenated indazole SCRAs revealed that substitutions at the 5-position of the indazole ring have a distinct impact on CB1 receptor activity.[8] For SCRAs with a methyl ester head group, fluorination or chlorination at the 5-position resulted in potencies comparable to the non-halogenated parent compound. However, bromination at this position led to a significant reduction in potency.[8] This suggests that while some steric bulk and altered electronics from smaller halogens are tolerated, a larger atom like bromine may introduce unfavorable steric clashes within the receptor's binding pocket.
Caption: Key SAR points on the 1-methyl-1H-indazole ester scaffold.
Quantitative SAR Data
The table below summarizes the in vitro activity of representative indazole-based compounds at the human CB1 receptor. This data illustrates the principles discussed above, particularly the high potency conferred by the indazole scaffold and specific C3-substituents.
| Compound Name | N1-Substituent | C3-Substituent | CB1 Kᵢ (nM) | CB1 EC₅₀ (nM) | Reference |
| AMB | 5-Fluoropentyl | L-Valine methyl ester | 0.87 | - | [5] |
| ADB-FUBINACA | 4-Fluorobenzyl | L-tert-Leucinamide | 0.36 | - | [5] |
| AB-PINACA | n-Pentyl | L-Valinamide | - | 11.6 | [11] |
| 5F-ADB-PINACA | 5-Fluoropentyl | L-tert-Leucinamide | - | 0.24 | [12] |
| EG-018 | n-Pentyl | Naphthalen-1-ylmethanone | 7.17 | - | [5] |
Note: Data is compiled from multiple sources for illustrative purposes. Kᵢ represents binding affinity (lower is better), and EC₅₀ represents functional potency (lower is better). This table includes carboxamides and other N1-substituents to provide a broader context for the potency of the indazole scaffold.
Experimental Protocols
To ensure scientific integrity and provide actionable methodologies, this section details standardized protocols for the synthesis and biological evaluation of 1-methyl-1H-indazole esters.
Protocol 1: Synthesis of Methyl 1-Methyl-1H-indazole-3-carboxylate
This protocol is adapted from established procedures for the N-alkylation of an indazole ester intermediate.[14] The synthesis involves the deprotonation of the indazole nitrogen followed by nucleophilic attack on an alkyl halide.
Caption: Workflow for the synthesis of a 1-methyl-1H-indazole ester.
Step-by-Step Methodology:
-
Preparation: To a stirred suspension of 60% sodium hydride (NaH) in oil dispersion (1.1 equivalents) in anhydrous dimethylformamide (DMF), add a solution of methyl 1H-indazole-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the indazole anion. This typically takes 30-60 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of methyl iodide (1.5 equivalents) in anhydrous DMF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by carefully adding ice-water. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure methyl 1-methyl-1H-indazole-3-carboxylate.[14]
Protocol 2: CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the CB1 receptor. It is a standard method used in pharmacological evaluations.[5][10]
Materials:
-
Cell membranes expressing human CB1 receptors.
-
[³H]CP-55,940 (a high-affinity cannabinoid receptor agonist radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Test compound (1-methyl-1H-indazole ester) at various concentrations.
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
96-well plates, filter mats, and a scintillation counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for "total binding" (buffer only) and "non-specific binding" (saturating concentration of a known non-radioactive ligand like WIN 55,212-2).
-
Radioligand Addition: Add [³H]CP-55,940 to all wells at a final concentration near its Kₔ value (e.g., 0.5-1.0 nM).
-
Membrane Addition: Initiate the binding reaction by adding the CB1 receptor membrane preparation to all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The 1-methyl-1H-indazole ester scaffold is a powerful platform for developing potent cannabinoid receptor agonists. The structure-activity relationships are well-defined, with key determinants of activity being the N1-alkylation pattern, the nature of the C3-ester substituent, and substitutions on the indazole's benzene ring. The indazole core consistently provides a high-potency foundation, while modifications to the C3-linked group allow for fine-tuning of affinity and efficacy.[5][11] Specifically, bulky, lipophilic ester groups and tolerance for small halogens at the C5-position are notable trends.[8][13]
Future research in this area will likely focus on several key objectives:
-
Receptor Subtype Selectivity: Designing analogs that can selectively target CB2 over CB1 is a major goal for developing therapeutics without the psychoactive effects associated with CB1 agonism.
-
Functional Selectivity (Biased Agonism): Exploring how structural modifications can bias the receptor to signal through specific downstream pathways (e.g., G-protein vs. β-arrestin pathways) could lead to drugs with more refined therapeutic effects and fewer side effects.[9]
-
Metabolic Stability: Investigating how different ester groups affect the metabolic profile of these compounds is crucial for developing viable drug candidates with appropriate pharmacokinetic properties.
By leveraging the detailed SAR knowledge outlined in this guide, researchers can more effectively navigate the chemical space of 1-methyl-1H-indazole esters to create novel molecules with desired biological activities for both therapeutic and research applications.
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